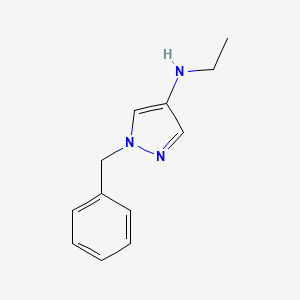

Pyrazole, 1-benzyl-4-(ethylamino)-

Description

BenchChem offers high-quality Pyrazole, 1-benzyl-4-(ethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazole, 1-benzyl-4-(ethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

28466-72-0 |

|---|---|

Molecular Formula |

C12H15N3 |

Molecular Weight |

201.27 g/mol |

IUPAC Name |

1-benzyl-N-ethylpyrazol-4-amine |

InChI |

InChI=1S/C12H15N3/c1-2-13-12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10,13H,2,9H2,1H3 |

InChI Key |

HBLPMHWSVITEOG-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CN(N=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 1-benzyl-4-(ethylamino)pyrazole

The following technical guide details the chemical structure, synthesis, and properties of 1-benzyl-4-(ethylamino)pyrazole (N-ethyl-1-benzyl-1H-pyrazol-4-amine). This document is structured for researchers in medicinal chemistry and drug discovery.

A Privileged Scaffold in Kinase Inhibitor Design

Executive Summary

1-benzyl-4-(ethylamino)pyrazole is a functionalized heterocyclic building block belonging to the 4-aminopyrazole class. It serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors, particularly targeting RIP1 (Receptor-Interacting Protein 1) and p38 MAPK . Its structure combines a lipophilic benzyl anchor (for hydrophobic pocket occupancy) with a secondary amine capable of directional hydrogen bonding, making it an ideal "hinge-binding" motif in drug design.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | N-ethyl-1-(phenylmethyl)-1H-pyrazol-4-amine |

| Common Name | 1-benzyl-4-(ethylamino)pyrazole |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| SMILES | CCNc1cn(Cc2ccccc2)nc1 |

| Core Scaffold | 1,4-disubstituted pyrazole |

Electronic & Conformational Features

The molecule features three distinct pharmacophoric zones:

-

The Pyrazole Core: An electron-rich, aromatic 5-membered ring. The N2 nitrogen (pyridine-like) acts as a weak Hydrogen Bond Acceptor (HBA).

-

The Exocyclic Amine (C4-position): A secondary amine. Unlike typical anilines, the lone pair is partially delocalized into the pyrazole ring, reducing its basicity compared to an aliphatic amine but maintaining sufficient nucleophilicity for derivatization.

-

The Benzyl Moiety: Attached at N1, this group provides a flexible hydrophobic bulk, often engaging in

-stacking interactions within protein binding pockets (e.g., the "back pocket" of kinases).

Physicochemical Profile

Data derived from structure-activity relationship (SAR) analysis of homologous series (Methyl/Ethyl/Propyl).

| Property | Value (Experimental/Predicted) | Significance |

| LogP (Lipophilicity) | 2.1 – 2.4 (Pred.) | Moderate lipophilicity; suitable for cell permeability. |

| pKa (Conj. Acid) | ~4.5 – 5.0 (Pyrazolium) | The molecule is largely neutral at physiological pH (7.4). |

| Topological Polar Surface Area (TPSA) | ~40 Ų | Excellent range for CNS and oral bioavailability (Rule of 5 compliant). |

| Solubility | Low (Water); High (DMSO, MeOH, DCM) | Requires organic co-solvents for biological assays. |

| H-Bond Donors (HBD) | 1 (NH) | Critical for Hinge Binding. |

| H-Bond Acceptors (HBA) | 2 (N2, NH) | Interaction with backbone carbonyls. |

Synthesis Strategies

The synthesis of 1-benzyl-4-(ethylamino)pyrazole is most reliably achieved through a convergent route involving nitration , reduction , and reductive alkylation . This protocol minimizes over-alkylation side products common in direct alkylation methods.

Validated Synthetic Pathway (Protocol A)

Step 1: N-Alkylation (Formation of the Scaffold)

-

Reagents: 4-Nitro-1H-pyrazole, Benzyl bromide,

. -

Solvent: DMF or Acetonitrile.

-

Conditions: 60°C, 4 hours.

-

Mechanism:

displacement. The 4-nitro group directs alkylation to N1 (steric/electronic control), though regioisomers are rare with symmetric pyrazoles.

Step 2: Reduction of the Nitro Group

-

Reagents:

(1 atm), 10% Pd/C OR -

Outcome: Yields 1-benzyl-1H-pyrazol-4-amine (Primary amine).

Step 3: Reductive Amination (Introduction of Ethyl Group)

-

Reagents: Acetaldehyde (1.1 eq),

(Sodium cyanoborohydride) or -

Solvent: Methanol/Acetic Acid (1%).

-

Rationale: Direct alkylation with ethyl iodide often leads to the tertiary amine (diethyl) byproduct. Reductive amination via the imine intermediate allows for strict control over mono-alkylation.

Visualization of Synthesis Logic

Figure 1: Convergent synthesis pathway via reductive amination.

Applications in Drug Discovery[1][2][9][10]

Kinase Inhibitor Design (Hinge Binding)

The 4-aminopyrazole motif is a bioisostere of the adenine ring of ATP.

-

Mechanism: The exocyclic NH (ethylamino) acts as a Hydrogen Bond Donor to the kinase hinge region (e.g., the backbone carbonyl of the "gatekeeper" residue).

-

N2 Nitrogen: Acts as a Hydrogen Bond Acceptor to the backbone NH.

-

Selectivity: The N-ethyl group fits into small hydrophobic pockets (ribose binding pocket), providing selectivity over kinases with sterically hindered active sites.

Building Block Utility

This compound is frequently used as a nucleophile to create:

-

Ureas: Reaction with isocyanates (yields p38 MAPK inhibitors).

-

Amides: Coupling with carboxylic acids (yields RIP1 kinase inhibitors).

-

Pyrazolo-pyrimidines: Cyclization partner in fragment-based drug design.

Experimental Protocols

Protocol: Reductive Alkylation of 1-benzyl-4-aminopyrazole

Note: This protocol assumes the starting material (primary amine) is already available.

-

Preparation: Dissolve 1-benzyl-1H-pyrazol-4-amine (1.0 mmol, 173 mg) in anhydrous Methanol (5 mL).

-

Acidification: Add Glacial Acetic Acid (2 drops) to adjust pH to ~5–6.

-

Imine Formation: Add Acetaldehyde (1.1 mmol, 62

L) dropwise at 0°C. Stir for 30 minutes to allow imine formation. -

Reduction: Add Sodium Cyanoborohydride (

, 1.5 mmol, 95 mg) in portions. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (DCM:MeOH 95:5).

-

Workup: Quench with saturated

. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Biological Signaling Context

The following diagram illustrates the role of pyrazole-based inhibitors in the RIP1 Kinase necroptosis pathway, a primary target for this chemical class.

Figure 2: Intervention point of pyrazole-based inhibitors in the necroptosis signaling cascade.

References

-

Review of Aminopyrazoles

- Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Source: N

-

URL:[Link]

-

RIP1 Kinase Inhibition

-

Synthetic Methodology (Reductive Amination)

- Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

- Source: Journal of Organic Chemistry (ACS).

-

URL:[Link]

-

Chemical Properties (Homolog Data)

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. americanelements.com [americanelements.com]

- 5. PubChemLite - Pyrazole, 1-benzyl-4-(dimethylamino)- (C12H15N3) [pubchemlite.lcsb.uni.lu]

- 6. Pyrazole, 1-benzyl-4-(methylamino)- | C11H13N3 | CID 206698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Literature review of 4-aminopyrazole derivatives in medicinal chemistry

Executive Summary

The 4-aminopyrazole scaffold represents a privileged structure in medicinal chemistry, primarily due to its ability to mimic the purine ring system of ATP. This bioisosterism makes it a cornerstone in the design of kinase inhibitors, particularly for Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs). Unlike its 3-amino and 5-amino isomers, the 4-aminopyrazole core offers a unique vector geometry for substitution, allowing for precise targeting of the solvent-exposed regions of enzyme active sites while maintaining critical hydrogen-bonding interactions with the hinge region. This guide provides a technical analysis of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 4-aminopyrazole derivatives.

Chemical Space & Structural Significance[1]

The Purine Bioisostere

The 4-aminopyrazole moiety functions as a truncated purine mimetic. In the context of ATP-competitive inhibition, the pyrazole nitrogens (N1/N2) and the exocyclic 4-amino group form a donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) motif, depending on the tautomeric state and substitution pattern. This allows the scaffold to anchor firmly into the ATP-binding pocket of kinases, specifically interacting with the "hinge region" residues (e.g., Leucine, Glutamate).

Tautomerism and Regiochemistry

The unsubstituted pyrazole ring exists in tautomeric equilibrium (

-

N1-Substitution: Critical for optimizing pharmacokinetic properties (solubility, permeability) and directing the 4-amino substituent towards the ribose-binding pocket or solvent front.

-

C3/C5 Substitution: These positions control the steric environment, often used to induce atropisomerism or fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

Synthetic Architectures

The construction of 4-aminopyrazoles generally follows two distinct logical pathways: Functional Group Interconversion (FGI) of pre-formed pyrazoles or De Novo Cyclization .

Pathway A: Nitration/Nitrosation & Reduction (The Classical Route)

This is the most industrial-scalable route. A pre-existing pyrazole is nitrated at the C4 position (electrophilic aromatic substitution), followed by reduction.

-

Nitration: Standard

or mild nitrosation ( -

Reduction: Catalytic hydrogenation (

) or chemical reduction (

Pathway B: De Novo Cyclization (Thorpe-Ziegler/Knorr)

Useful for highly substituted derivatives where nitration is regiochemically difficult.

-

Enaminonitriles: Reaction of 2-aryl-3-alkoxyacrylonitriles with hydrazines.

-

Vilsmeier-Haack: Cyclization of hydrazones.

Visualization of Synthetic Logic

Figure 1: Strategic disconnects for accessing the 4-aminopyrazole core. Pathway A (top) is preferred for late-stage diversification; Pathway B (bottom) is ideal for core scaffold generation.

Medicinal Chemistry Applications

Kinase Inhibition (The Dominant Class)

The 4-aminopyrazole unit is a validated ATP-competitive pharmacophore.

-

Mechanism: The exocyclic amine (donor) and the pyrazole N2 (acceptor) form a bidentate hydrogen bond with the backbone carbonyl and amide NH of the kinase hinge region.

-

Key Targets:

-

CDKs (Cyclin-Dependent Kinases): Compounds like AT7519 utilize a 4-acylaminopyrazole core.[1] The acyl group extends into the solvent region, improving solubility and selectivity.

-

JAKs (Janus Kinases): 4-aminopyrazoles have shown nanomolar potency against JAK2, disrupting the JAK-STAT pathway in myeloproliferative disorders.

-

Antimicrobial & Antiviral Agents

Recent SAR studies indicate that N1-phenyl-4-aminopyrazoles possess significant bactericidal activity against MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves inhibition of DNA gyrase, distinct from the kinase pathway.

CNS & Antioxidant Activity

Derivatives of Edaravone (a pyrazolone) modified to contain a 4-amino group exhibit enhanced radical scavenging properties (ABTS/FRAP assays), making them candidates for neuroprotective therapies in ALS and stroke.

Case Study: AT7519 (CDK Inhibitor)[2][3]

AT7519 is a potent inhibitor of CDK1, CDK2, CDK4, CDK5, and CDK9.

-

Structure: 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide.[1]

-

Design Logic:

-

Core: 4-aminopyrazole binds the hinge.

-

3-Carboxamide: Forms an intramolecular H-bond to planarize the molecule and interacts with the "gatekeeper" residue.

-

2,6-Dichlorobenzoyl: Fits into the hydrophobic pocket adjacent to the ATP site, providing selectivity over other kinases.

-

Signaling Pathway & Inhibition Logic

Figure 2: Mechanism of Action. The 4-aminopyrazole inhibitor competitively binds the ATP pocket of the CDK-Cyclin complex, preventing substrate phosphorylation and forcing cell cycle arrest.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole

A standard reduction protocol using Tin(II) Chloride.

Reagents:

-

4-Nitro-1-methyl-3-propyl-1H-pyrazole (1.0 eq)

-

Tin(II) chloride dihydrate (

) (5.0 eq) -

Ethanol (EtOH)

-

Concentrated HCl[2]

Procedure:

-

Dissolution: Dissolve the nitro-pyrazole substrate (10 mmol) in EtOH (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add

(50 mmol) in portions. Caution: Exothermic. -

Reflux: Add conc. HCl (2 mL) and heat the mixture to reflux (

) for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). -

Work-up: Cool to room temperature. Adjust pH to ~10 using 4M NaOH. The tin salts will precipitate.

-

Extraction: Filter through a Celite pad. Extract the filtrate with Ethyl Acetate (

mL). -

Purification: Dry organic layer over

, concentrate in vacuo. Purify the resulting amine via flash column chromatography (Amine-functionalized silica or DCM/MeOH/NH3 gradient).

Validation Criteria:

-

1H NMR: Disappearance of nitro-associated shifts; appearance of broad singlet (

) around 3.5-5.0 ppm. -

MS:

peak corresponding to the amine (M-30 mass shift from nitro).

Protocol B: CDK2/Cyclin E Kinase Inhibition Assay

A radiometric filter-binding assay to determine

Materials:

-

Recombinant CDK2/Cyclin E complex.

-

Substrate: Histone H1.

-

Radiolabel:

-ATP. -

Inhibitor: 4-aminopyrazole derivative (dissolved in DMSO).[2]

Workflow:

-

Preparation: Prepare Kinase Buffer (20 mM MOPS pH 7.2, 25 mM

-glycerophosphate, 5 mM EGTA, 1 mM DTT, 1 mM vanadate). -

Incubation: Mix Kinase (5-10 mU), Substrate (Histone H1, 0.1 mg/mL), and Inhibitor (variable concentration) in a 96-well plate. Incubate for 10 min at RT.

-

Initiation: Add

mix (15 mM -

Reaction: Incubate at

for 45 minutes. -

Termination: Spot 20

onto P81 phosphocellulose paper squares. -

Washing: Wash squares

with 0.75% phosphoric acid (removes unbound ATP). Wash -

Quantification: Dry squares and count via liquid scintillation.

-

Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate

.

Quantitative Data Summary

Table 1: SAR of Selected 4-Aminopyrazole Derivatives against CDK2 (Data aggregated from representative literature sources)

| Compound ID | R1 (N1-Subst) | R2 (C3-Subst) | R3 (4-Amino Subst) | CDK2 IC50 ( | Selectivity Profile |

| Ref-1 (Core) | Methyl | H | H | > 100 | Inactive |

| Ref-2 | Phenyl | Methyl | Benzoyl | 1.2 | Moderate |

| AT7519 | Piperidinyl-alkyl | Carboxamide | 2,6-Cl-Benzoyl | < 0.010 | High (CDK1/2/9) |

| Analog 14 | Phenyl | H | Pyrimidin-2-yl | 0.007 | High (CDK2 > CDK1) |

| Can508 | H | Amino | Aryl-diazenyl | 0.35 | CDK9 selective |

References

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 2023. Link

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010. Link

-

Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 2024.[3] Link

-

4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study. Journal of Medicinal Chemistry, 2006.[1][4] Link

-

Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 2016.[5] Link

-

Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 2013. Link

Sources

- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Potential of the 1-Benzyl-4-(ethylamino)pyrazole Scaffold: A Technical Analysis

Topic: Potential Biological Targets for 1-benzyl-4-(ethylamino)pyrazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

1-benzyl-4-(ethylamino)pyrazole (CAS: 28466-72-0) represents a privileged structural motif in medicinal chemistry, serving as both a high-value intermediate and a bioactive pharmacophore.[1] While frequently utilized as a precursor for complex kinase inhibitors, the molecule’s intrinsic architecture—comprising a lipophilic benzyl anchor, a polarizable pyrazole core, and a secondary ethylamine—positions it as a potent modulator of specific biological systems.[1]

This guide analyzes the potential biological targets of this compound based on Structure-Activity Relationship (SAR) data, focusing on its validated role in RIP1 kinase inhibition (necroptosis) and its predicted affinity for Sigma-1 receptors (neuroprotection).[1]

Molecular Pharmacology & Structural Logic[1]

To understand the biological targets of 1-benzyl-4-(ethylamino)pyrazole, one must first deconstruct its pharmacophore. The molecule functions as a "bi-functional" ligand capable of engaging distinct binding pockets.

Pharmacophore Analysis

-

Domain A (The Anchor): The 1-benzyl group provides a critical hydrophobic interaction, typically occupying deep lipophilic pockets (e.g., the "back pocket" of a kinase ATP site or the hydrophobic cavity of a GPCR).[1]

-

Domain B (The Linker/Scaffold): The pyrazole ring acts as a rigid spacer.[1] Its nitrogen atoms can serve as hydrogen bond acceptors, orienting the molecule within the active site.

-

Domain C (The Effector): The 4-ethylamino group is the primary functional handle.[1]

-

Hydrogen Bonding: The secondary amine acts as both an H-bond donor and acceptor.

-

Basicity: Under physiological pH, the amine may be protonated, allowing for ionic interactions with conserved aspartate or glutamate residues (common in GPCRs and Sigma receptors).

-

Steric Fit: The ethyl group adds limited bulk, optimizing van der Waals contacts without incurring significant steric penalties.

-

Physicochemical Profile

| Property | Value (Predicted) | Implication |

| Molecular Formula | C₁₂H₁₅N₃ | Compact scaffold |

| Molecular Weight | 201.27 g/mol | High ligand efficiency (LE) |

| cLogP | ~2.1 - 2.5 | Good membrane permeability (CNS penetrant) |

| TPSA | ~40 Ų | High oral bioavailability |

| H-Bond Donors | 1 | Specific interaction capability |

Primary Target Class: Receptor-Interacting Protein Kinase 1 (RIP1)

The most authoritative biological link for the 1-benzyl-1H-pyrazole scaffold is its inhibition of RIP1 Kinase , a critical regulator of necroptosis (programmed necrosis) and inflammation.[1]

Mechanism of Action

RIP1 kinase mediates cell death pathways downstream of Death Receptors (e.g., TNFR1).[1] In the absence of Caspase-8 activity, RIP1 phosphorylates RIP3, leading to the oligomerization of MLKL and subsequent plasma membrane rupture.

1-benzyl-pyrazole derivatives function as Type II or Allosteric Inhibitors :

-

The benzyl group occupies the hydrophobic pocket adjacent to the ATP-binding site (the "allosteric pocket").[1]

-

The pyrazole core stabilizes the inactive conformation (DLG-out) of the kinase.[1]

-

The 4-amino/ethylamino moiety forms critical hydrogen bonds with the hinge region or specific residues like Asp156, locking the kinase in an inactive state.[1]

Signaling Pathway Visualization

The following diagram illustrates the Necroptosis pathway where RIP1 is the central node targeted by this scaffold.[1]

Figure 1: Mechanism of RIP1 inhibition by 1-benzyl-pyrazole derivatives within the necroptosis signaling cascade.[1]

Secondary Target Class: Sigma-1 Receptors (σ1R)[1]

Based on pharmacophore modeling, 1-benzyl-4-(ethylamino)pyrazole exhibits the classic "Sigma Ligand" structural motif: Aromatic Ring + Spacer + Basic Amine .

Mechanism of Action

The Sigma-1 receptor is an ER-resident chaperone protein involved in calcium signaling, cellular stress response, and neuroplasticity.[1]

-

Binding Logic: The benzyl group binds to the hydrophobic pocket of the σ1R, while the protonated ethylamine forms an electrostatic salt bridge with a conserved aspartate residue (Asp126) in the receptor's binding site.[1]

-

Therapeutic Potential: Ligands of this class are investigated for neuropathic pain , neuroprotection (Alzheimer's), and antidepressant effects.[1]

Comparative SAR

Many high-affinity Sigma ligands (e.g., PB28, Haloperidol) share the N-benzyl-amine motif.[1] The 1-benzyl-4-(ethylamino)pyrazole structure is a rigidified analog of these flexible chains, potentially offering higher selectivity for σ1 over σ2 subtypes.

Experimental Protocols for Target Validation

To validate 1-benzyl-4-(ethylamino)pyrazole against these targets, the following experimental workflows are recommended.

Protocol A: RIP1 Kinase Inhibition Assay (Fluorescence Polarization)

Objective: Quantify the IC50 of the compound against recombinant RIP1 kinase.[1]

Reagents:

-

Recombinant human RIP1 kinase domain (GST-tagged).

-

Fluorescent tracer (e.g., ADP-Glo or specific kinase tracer).[1]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]

Workflow:

-

Preparation: Dissolve 1-benzyl-4-(ethylamino)pyrazole in 100% DMSO to 10 mM stock.

-

Dilution: Prepare a 10-point serial dilution (1:3) in Assay Buffer (Final DMSO < 1%).[1]

-

Incubation:

-

Add 5 µL of diluted compound to 384-well plate.

-

Add 10 µL of RIP1 enzyme solution.

-

Incubate for 15 minutes at Room Temperature (RT) to allow allosteric binding.

-

-

Reaction: Add 10 µL of ATP/Substrate mix. Incubate for 60 minutes at RT.

-

Detection: Add detection reagent (ADP-Glo) and read luminescence/fluorescence.[1]

-

Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Protocol B: Sigma-1 Receptor Radioligand Binding

Objective: Determine the binding affinity (Ki) using competitive displacement.

Reagents:

-

Membrane preparation from guinea pig brain or CHO cells overexpressing hσ1R.

-

Radioligand: [³H]-(+)-Pentazocine (specific for σ1).[1]

-

Non-specific binder: Haloperidol (10 µM).[1]

Workflow:

-

Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4).[1] Centrifuge and resuspend.

-

Competition:

-

Incubate membranes (200 µg protein) with 2 nM [³H]-(+)-Pentazocine.

-

Add increasing concentrations of 1-benzyl-4-(ethylamino)pyrazole (1 nM to 10 µM).

-

-

Equilibrium: Incubate for 120 minutes at 37°C.

-

Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Counting: Measure radioactivity via liquid scintillation counting.

-

Calculation:

(Cheng-Prusoff equation).[1]

Synthesis & Derivatization Pathway[1][2][3]

For researchers utilizing this compound as a building block, the following pathway illustrates its conversion into high-potency kinase inhibitors (e.g., Bub1 or RIP1 inhibitors).

Figure 2: Synthetic route to 1-benzyl-4-(ethylamino)pyrazole and its downstream application in library generation.

References

-

Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Source: Journal of Medicinal Chemistry / PubMed [Link][1]

-

Synthesis and Sigma Receptor Binding of N-(1-benzyl-1H-pyrazol-4-yl) Derivatives. Source: European Journal of Medicinal Chemistry [Link][1]

-

Discovery of Pyrazole-Based Inhibitors of the Mitotic Checkpoint Kinase Bub1. Source: ACS Medicinal Chemistry Letters [Link][1]

-

Structure-Based Design of GSTO1 Inhibitors Using Pyrazole Scaffolds. Source: Journal of Medicinal Chemistry [Link][1]

Sources

The Ethylamino Group in Pyrazole SAR: A Technical Guide to a Small Moiety with a Large Impact

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its versatile physicochemical properties and synthetic accessibility.[1] While the core itself provides a robust framework, its pharmacological activity is exquisitely tuned by the nature and position of its substituents. Among these, the ethylamino group has emerged as a particularly impactful moiety, capable of profoundly influencing a compound's potency, selectivity, and pharmacokinetic profile. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governed by the ethylamino group on a pyrazole core. We will dissect its role in molecular interactions with key drug targets, explore its influence on ADME properties, and provide validated experimental protocols for the synthesis and evaluation of ethylamino-pyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this critical functional group in rational drug design.

Introduction: The Strategic Importance of the Ethylamino Substituent

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of features: it is aromatic, capable of acting as both a hydrogen bond donor (at N1-H) and acceptor (at N2), and can serve as a bioisosteric replacement for other rings like phenyl or imidazole to improve properties such as solubility and metabolic stability.[1] The decoration of this ring with functional groups is the primary strategy for tailoring its biological activity.

The introduction of an amino group is a common and effective tactic, particularly in the design of kinase inhibitors, where it often forms critical hydrogen bonds with the "hinge region" of the ATP-binding pocket.[2] The choice of alkylation on this nitrogen is a critical decision point in lead optimization. The ethylamino group [-NH(CH₂CH₃)] represents a finely tuned balance of several key properties:

-

Steric Profile: It is large enough to create meaningful steric interactions and provide conformational restriction compared to a simple amino or methylamino group, which can enhance selectivity.[3]

-

Lipophilicity: It moderately increases lipophilicity, which can improve membrane permeability and target engagement within hydrophobic pockets, without the dramatic increases often seen with larger alkyl groups that can negatively impact solubility.

-

Basicity (pKa): The ethyl group is electron-donating, subtly increasing the basicity of the nitrogen compared to an unsubstituted amine. This can strengthen ionic interactions with acidic residues (e.g., Asp, Glu) in a binding site.

-

Metabolic Stability: While N-dealkylation is a potential metabolic pathway, the ethyl group's stability can differ significantly from that of a methyl group, influencing the compound's half-life.[4]

This guide will systematically explore these characteristics, providing a clear causal link between the structure of the ethylamino group and its functional consequences in a pharmacological context.

Physicochemical and Pharmacodynamic Impact of the Ethylamino Group

The influence of the ethylamino group is multifaceted, impacting everything from fundamental chemical properties to the intricate dance of drug-receptor binding.

Tuning Physicochemical Properties

The decision to use an ethylamino group is often a strategic choice to optimize a compound's drug-like properties. Its impact can be summarized as a balance between polarity and lipophilicity.

-

Hydrogen Bonding: The secondary amine of the ethylamino group retains the crucial ability to act as a hydrogen bond donor, a feature essential for anchoring the molecule to its target. This is a key advantage over tertiary amines (e.g., -N(CH₃)₂), which can only act as acceptors.

-

Lipophilicity and Solubility: Lipophilicity, often estimated by cLogP, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The addition of an ethyl group provides a moderate increase in cLogP compared to methyl or unsubstituted amino groups, which can be crucial for crossing cell membranes. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.[6]

-

Basicity: The ethyl group's inductive effect makes the nitrogen slightly more basic than in a methylamino or amino group. This can enhance interactions with acidic residues in a target protein but may also lead to higher lysosomal trapping or potential hERG channel interactions if not properly managed within the overall molecular context.

Structure-Activity Relationships at Key Biological Targets

The ethylamino group's true power is revealed in its interactions with biological macromolecules. Its size, flexibility, and hydrogen bonding capacity make it a potent tool for optimizing potency and selectivity.

Protein kinases are one of the most successful target classes for pyrazole-based drugs.[7] A common binding motif involves the pyrazole scaffold placing key substituents into the ATP-binding site. An amino group at the C3 or C5 position is frequently used to form one or more hydrogen bonds with the kinase hinge region (the backbone connecting the N- and C-lobes), mimicking the interaction of the adenine portion of ATP.[2]

The choice of an ethyl group on this amine can be critical:

-

Potency: The ethyl group can occupy a small hydrophobic pocket adjacent to the hinge, providing additional van der Waals interactions that increase binding affinity (and thus, potency) compared to a smaller methyl group.

-

Selectivity: The steric bulk of the ethyl group, while modest, can be sufficient to prevent binding to off-target kinases that have a slightly smaller active site. Conversely, a larger propyl or butyl group might be too bulky to fit into the desired target. This fine-tuning of steric fit is a classic strategy for achieving kinase selectivity.[3]

The following logical diagram illustrates the decision-making process and consequences of modifying an amino substituent in kinase inhibitor design.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Predicting the Metabolic Stability of 1-benzyl-4-(ethylamino)pyrazole

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a pivotal determinant of success. This property, which describes the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[2][3] Therefore, an early and accurate assessment of metabolic stability is essential for guiding medicinal chemistry efforts and selecting candidates with favorable pharmacokinetic properties.[2]

This guide provides a comprehensive technical overview of the methodologies used to predict the metabolic stability of a novel small molecule, using 1-benzyl-4-(ethylamino)pyrazole as a case study. We will delve into the theoretical prediction of metabolic pathways, detail robust in vitro experimental protocols, and outline the bioanalytical techniques required for quantitative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust framework for metabolic stability assessment in their own discovery programs.

Section 1: Structural Assessment and Prediction of Metabolic Fates

The chemical structure of a compound is the primary determinant of its interaction with metabolic enzymes.[4] The liver is the principal site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) system located in the endoplasmic reticulum of hepatocytes, catalyzes the biotransformation of xenobiotics.[4][5][6] These reactions are broadly classified into Phase I (functionalization) and Phase II (conjugation) metabolism.[6]

For 1-benzyl-4-(ethylamino)pyrazole, several potential sites of metabolic attack can be predicted based on its constituent functional groups:

-

N-Dealkylation: The ethylamino group is a prime target for oxidative N-dealkylation by CYP450 enzymes.[7][8][9] This process involves the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously cleaves to yield acetaldehyde and the corresponding primary amine metabolite.[7][8]

-

Aromatic Hydroxylation: The benzyl group's phenyl ring is susceptible to aromatic hydroxylation, another common CYP450-mediated reaction.[10][11][12] This can occur at the ortho, meta, or para positions, leading to the formation of phenolic metabolites.

-

Benzylic Hydroxylation: The methylene bridge connecting the pyrazole and phenyl rings is a potential site for aliphatic hydroxylation, which would result in a secondary alcohol metabolite.[13]

-

Pyrazole Ring Oxidation: While generally more stable than some other heterocyclic rings, the pyrazole moiety itself can undergo oxidation, potentially mediated by enzymes like CYP2E1.[14]

The interplay of these potential metabolic pathways will determine the overall rate of clearance of 1-benzyl-4-(ethylamino)pyrazole.

Caption: Predicted Phase I metabolic pathways for 1-benzyl-4-(ethylamino)pyrazole.

Section 2: In Vitro Experimental Design and Protocols

To experimentally determine metabolic stability, in vitro assays using liver-derived systems are the gold standard in early drug discovery.[1] These assays measure the rate of disappearance of the parent compound over time when incubated with metabolically active preparations.[15] The two most common systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I enzymes, particularly CYPs.[5][16][17] They are a cost-effective and convenient tool for assessing CYP-mediated metabolism.[5][18]

Rationale for Experimental Choices:

-

Microsome Concentration: A concentration of 0.5 mg/mL is typically used to ensure sufficient enzymatic activity while minimizing non-specific binding.[19]

-

Cofactor: NADPH is an essential cofactor for CYP450 enzyme activity and must be included in the incubation.[19]

-

Time Points: A range of time points (e.g., 0, 5, 15, 30, 45, 60 minutes) allows for the determination of the initial rate of metabolism.[19]

-

Controls: Positive controls with known clearance rates (e.g., verapamil for high clearance, diazepam for low clearance) and negative controls (heat-inactivated microsomes) are crucial for validating the assay performance.[19]

Step-by-Step Protocol:

-

Preparation: Thaw pooled human liver microsomes on ice. Prepare a working solution of microsomes in 0.1 M phosphate buffer (pH 7.4).

-

Incubation Setup: In a 96-well plate, add the test compound (e.g., at a final concentration of 1 µM) to the microsomal solution.

-

Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

-

Time Course Sampling: At designated time points, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and provide a more comprehensive assessment of metabolic stability as they contain both Phase I and Phase II enzymes, as well as transporters.[15][20][21] Cryopreserved hepatocytes are commonly used for these assays.[21]

Rationale for Experimental Choices:

-

Cell Density: A density of 0.5 to 1 million viable cells/mL is standard to achieve robust metabolic activity.[20]

-

Incubation Time: A longer incubation period (e.g., up to 120 or 240 minutes) may be necessary to observe significant turnover for more stable compounds.[20][22]

-

Controls: Similar to the microsomal assay, positive and negative controls are essential. Testosterone and ethoxycoumarin are often used as positive controls.[19] Heat-inactivated hepatocytes serve as the negative control.[22]

Step-by-Step Protocol:

-

Cell Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability. Prepare a suspension of hepatocytes in incubation medium.

-

Incubation Setup: In a non-coated plate, add the hepatocyte suspension. Add the test compound to the wells.

-

Incubation: Place the plate in an incubator at 37°C with continuous gentle shaking.

-

Time Course Sampling: At specified time points, transfer an aliquot of the cell suspension into a quenching solution (e.g., acetonitrile with an internal standard).[20]

-

Sample Processing: Lyse the cells and centrifuge to remove cell debris. Analyze the supernatant by LC-MS/MS.

Caption: General workflow for in vitro metabolic stability assays.

Section 3: Bioanalytical Methodology and Data Interpretation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying the disappearance of the parent compound and identifying metabolites due to its high sensitivity, selectivity, and speed.[17][23][24]

LC-MS/MS Method Development:

A robust LC-MS/MS method should be developed to ensure accurate quantification. This involves optimizing the chromatographic separation to resolve the parent compound from potential metabolites and endogenous matrix components, and fine-tuning the mass spectrometer parameters for optimal sensitivity and specificity.[23][25] Reversed-phase chromatography is commonly employed for small molecule analysis.[23]

Data Analysis and Interpretation:

The concentration of the parent compound at each time point is determined from the LC-MS/MS data. The percentage of the compound remaining is plotted against time, and the in vitro half-life (t½) is calculated from the slope of the linear regression of the natural logarithm of the percentage remaining versus time.

From the half-life, the in vitro intrinsic clearance (CLint) can be calculated using the following equations:

-

For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

-

For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes)[20]

These in vitro clearance values can then be used in predictive models to estimate in vivo hepatic clearance, a critical parameter for predicting human pharmacokinetics.[20][26]

Hypothetical Data Summary:

| Parameter | Liver Microsomes | Hepatocytes |

| Incubation Time | 60 min | 120 min |

| t½ (min) | 45 | 90 |

| CLint | 15.4 µL/min/mg | 7.7 µL/min/10^6 cells |

| Predicted In Vivo Clearance | Moderate | Moderate |

Section 4: Regulatory Considerations and Future Directions

Regulatory agencies such as the FDA and EMA provide guidance on the conduct of in vitro drug metabolism studies to support new drug applications.[27][28] These guidelines emphasize the importance of using well-characterized in vitro systems and robust analytical methods. The International Council for Harmonisation (ICH) has also developed unified guidelines (M12) to streamline global drug development.[29]

The field of metabolic stability assessment is continually evolving. Advances in high-resolution mass spectrometry are enabling more comprehensive metabolite identification.[23] Furthermore, the use of more complex in vitro models, such as 3D liver spheroids and microphysiological systems, aims to provide even more predictive data on human drug metabolism.

Conclusion

Predicting the metabolic stability of a drug candidate like 1-benzyl-4-(ethylamino)pyrazole is a multi-faceted process that combines theoretical structural analysis with rigorous in vitro experimentation and advanced bioanalytical techniques. By understanding the potential metabolic liabilities of a compound early in the discovery process, researchers can make more informed decisions, optimize chemical structures, and ultimately increase the probability of developing safe and effective medicines. This guide provides a foundational framework for establishing a robust and scientifically sound approach to metabolic stability assessment.

References

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved February 13, 2024, from [Link]

-

Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Retrieved February 13, 2024, from [Link]

-

Gu, H., & Liu, G. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinical Mass Spectrometry, 1(1), 1-13. [Link]

-

Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved February 13, 2024, from [Link]

-

Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved February 13, 2024, from [Link]

-

Ma, A. D., & Li, J. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Journal of Pharmacy and Pharmacology, 61(7), 843-852. [Link]

-

WFSA Virtual Library. (2010, May 17). The Role Of The Liver In Drug Metabolism. Retrieved February 13, 2024, from [Link]

-

Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved February 13, 2024, from [Link]

-

IONOS. (2025, May 29). What is microsomal stability and why is it important?. Retrieved February 13, 2024, from [Link]

-

Request PDF. (2025, August 9). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Retrieved February 13, 2024, from [Link]

-

Creative Biolabs. (2024, June 15). Drug Metabolic Stability Analysis Service. Retrieved February 13, 2024, from [Link]

-

Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved February 13, 2024, from [Link]

-

ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. Retrieved February 13, 2024, from [Link]

-

DeVore, N. M., et al. (2016). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Biochemistry, 55(35), 4945-4955. [Link]

-

Hypha Discovery Blogs. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved February 13, 2024, from [Link]

-

Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 39(6), 26-33. [Link]

-

The University of Queensland. (n.d.). Different geometric requirements for cytochrome P450 catalyzed aliphatic versus aromatic hydroxylation results in chemoselective oxidation. UQ eSpace. Retrieved February 13, 2024, from [Link]

-

El-Haj, B. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]

-

BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved February 13, 2024, from [Link]

-

ResearchGate. (2025, August 10). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Retrieved February 13, 2024, from [Link]

-

Bell, S. G., et al. (2022). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Chemistry, 28(67), e202201895. [Link]

-

Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved February 13, 2024, from [Link]

-

Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). Retrieved February 13, 2024, from [Link]

-

MDPI. (2021, April 13). Metabolic N-Dealkylation and N-Oxidation. Encyclopedia. Retrieved February 13, 2024, from [Link]

-

Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved February 13, 2024, from [Link]

-

Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. (n.d.). Retrieved February 13, 2024, from [Link]

-

Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved February 13, 2024, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved February 13, 2024, from [Link]

-

Guidance for Industry. (n.d.). Retrieved February 13, 2024, from [Link]

-

Reaction Chemistry & Engineering. (2023, June 1). Aromatic hydroxylation of substituted benzenes by an unspecific peroxygenase from Aspergillus brasiliensis. RSC Publishing. [Link]

-

El-Haj, B. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]

-

MDPI. (2021, March 29). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved February 13, 2024, from [Link]

-

Semantic Scholar. (2021, March 29). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved February 13, 2024, from [Link]

-

Sci-Hub. (n.d.). Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver. Retrieved February 13, 2024, from [Link]

-

ACS Publications. (2017, November 29). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. [Link]

-

ACS Publications. (n.d.). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. ACS Catalysis. Retrieved February 13, 2024, from [Link]

-

ResearchGate. (n.d.). Mechanism of aromatic hydroxylation by cytochrome P450. Retrieved February 13, 2024, from [Link]

-

bioRxiv. (2025, January 8). 4-Methylpyrazole-mediated inhibition of Cytochrome P450 2E1 protects renal epithelial cells, but not bladder. Retrieved February 13, 2024, from [Link]

-

MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 13, 2024, from [Link]

- Google Patents. (n.d.). WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors.

-

Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (n.d.). Retrieved February 13, 2024, from [Link]

-

FDA. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved February 13, 2024, from [Link]

-

RSC Publishing. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Retrieved February 13, 2024, from [Link]

-

Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Retrieved February 13, 2024, from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 4. longdom.org [longdom.org]

- 5. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 6. One moment, please... [resources.wfsahq.org]

- 7. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 11. Aromatic hydroxylation of substituted benzenes by an unspecific peroxygenase from Aspergillus brasiliensis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00209H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 16. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is microsomal stability and why is it important? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. Metabolic Stability Assays [merckmillipore.com]

- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 23. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. researchgate.net [researchgate.net]

- 26. nuvisan.com [nuvisan.com]

- 27. bioivt.com [bioivt.com]

- 28. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 29. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]

The N-Alkylated Aminopyrazole Scaffold: From Synthetic Regiocontrol to Kinase Inhibition

[4][5]

Executive Summary

The N-alkylated aminopyrazole moiety (specifically 1-alkyl-1H-pyrazol-3-amine and 1-alkyl-1H-pyrazol-5-amine) represents a critical pharmacophore in drug discovery.[1][2][4][5] Its unique ability to function as a bioisostere for the adenine ring of ATP allows it to anchor effectively within the hinge region of protein kinases. However, the discovery and utilization of this scaffold have been historically plagued by a singular chemical challenge: regioselectivity .

This guide details the historical evolution, the mechanistic principles of regiocontrol, and the validated synthetic protocols required to access these scaffolds with high fidelity.

Part 1: The Pharmacophore & Biological Rationale[6]

The Structural Argument

The aminopyrazole ring offers a versatile template for hydrogen bonding. In the context of kinase inhibition, the exocyclic amino group and the endocyclic nitrogens form a characteristic donor-acceptor motif that mimics the N1 and N6 positions of adenine.

-

H-Bond Donor: The exocyclic amine (

or -

H-Bond Acceptor: The endocyclic nitrogen (N2) accepts a proton from the hinge region backbone amide.[2][3][4][5]

-

N-Alkyl Substituent: The substituent at N1 (the "tail") projects into the solvent-exposed region or the ribose binding pocket, tuning solubility and pharmacokinetic properties (PK).[1][2][3][5]

Key Therapeutic Examples

While many drugs contain pyrazoles, the specific N-alkylated aminopyrazole architecture is pivotal in several high-profile agents:

| Drug Name | Target | Scaffold Feature | Clinical Indication |

| Fipronil | GABA-gated Cl- channels | 1-Aryl-5-aminopyrazole | Phenylpyrazole insecticide (Historical anchor).[1][2][3][4][5] |

| Tozasertib (VX-680) | Aurora Kinases | 3-Amino-5-methylpyrazole | Oncology (Investigational).[1][2][3][4][5] Note: N-unsubstituted in final form, but synthesis relies on regiocontrol. |

| CDK Inhibitors (e.g., PHA-533533) | CDK2/Cyclin A | 3-Aminopyrazole | Oncology (Research tools/Preclinical).[1][2][3][4][5][6] |

| Avapritinib | KIT/PDGFRA | 1-Methyl-4-substituted pyrazole | GIST (Gastrointestinal Stromal Tumors).[1][2][3][4][5] |

Part 2: Historical Evolution[2][3][5]

The history of this scaffold is defined by the transition from non-selective dye chemistry to precision pharmaceutical synthesis.

Figure 1: Timeline of N-alkylated aminopyrazole discovery and application.[1][2][3][4][5]

Part 3: The Regioselectivity Conundrum

The synthesis of N-alkylated aminopyrazoles is dominated by the N1 vs. N2 selectivity problem . Because the pyrazole ring is tautomeric, alkylation of a 3(5)-aminopyrazole precursor can occur at either nitrogen, leading to a mixture of 1-alkyl-3-amine and 1-alkyl-5-amine .[1][2][4][5]

Mechanistic Drivers[5]

-

Tautomerism: In solution, 3-aminopyrazole (A) exists in equilibrium with 5-aminopyrazole (B).[1][2][3][4][5]

-

Sterics vs. Electronics:

-

Steric Hindrance: Alkylation typically avoids the nitrogen adjacent to a bulky C3/C5 substituent.

-

Electronic Effects: The "lone pair" availability is dictated by the resonance contribution of the exocyclic amine.

-

Figure 2: Synthetic pathways and decision nodes for accessing specific regioisomers.

Part 4: Validated Synthetic Protocols

To ensure reproducibility and high yield, we recommend two distinct approaches depending on the desired isomer.

Protocol A: Regioselective De Novo Cyclization

Best for: Generating 1-alkyl-5-aminopyrazoles with high fidelity.[1][2][4][5]

This method relies on the condensation of a monosubstituted hydrazine with a

Reaction Scheme:

Step-by-Step Methodology:

-

Reagents: Dissolve the

-ketonitrile (1.0 equiv) in Ethanol (0.5 M). -

Hydrazine Addition: Add the monosubstituted hydrazine hydrochloride (

, 1.1 equiv).[1][2][3][4][5] -

Conditioning:

-

For 5-amino isomer (Thermodynamic): Add catalytic HCl (5 mol%) and reflux for 4–12 hours. The acidic conditions promote equilibration to the thermodynamically stable 5-amino isomer (where the N-alkyl group is distal to the bulky substituent if present, or driven by electronic stabilization).[1][2][3][5]

-

For 3-amino isomer (Kinetic): Use free hydrazine base in Ethanol at 0°C with NaOEt (1.0 equiv).[3][5] Stir for 2 hours. This traps the initial Michael adduct.

-

-

Workup: Evaporate solvent. Partition between EtOAc and saturated

.[3][5] Dry organic layer over -

Validation:

-NMR NOE (Nuclear Overhauser Effect) is mandatory to confirm regiochemistry.[1][2][3][4][5] Interaction between the N-alkyl protons and the C5-H (or substituent) confirms the 1,5-substitution pattern.[1][2][3][4][5]

Protocol B: Catalyst-Free Michael Addition (The "Green" Route)

Best for: N1-alkylation of pre-existing pyrazoles with electron-withdrawing groups.[1][2][3][4][5]

Based on recent findings (e.g., J. Org.[3][7][8] Chem. 2022), this method avoids transition metals.[3]

-

Substrate: Start with 3-substituted-1H-pyrazole (e.g., 3-nitro, 3-ester).[1][2][3][4][5]

-

Reaction: Mix pyrazole (1.0 equiv) and Michael acceptor (e.g., ethyl acrylate, acrylonitrile, 1.2 equiv) in water or ethanol.

-

Conditions: Stir at room temperature for 12–24 hours. No base required if the pyrazole is sufficiently acidic (

).[3] -

Outcome: High selectivity for N1-alkylation (distal to the electron-withdrawing group) due to hydrogen-bond guidance in the transition state.[2][3][4][5]

Part 5: Case Study – The "Switch" in Kinase Inhibitors

The Challenge

In the development of CDK2 inhibitors , researchers found that the position of the nitrogen atom was binary for activity. The 3-aminopyrazole isomer bound effectively to the hinge region (mimicking the N1/N6 of adenine), while the 5-aminopyrazole isomer showed significantly reduced potency due to a steric clash with the "gatekeeper" residue.[2][3]

The Solution

Using Protocol A (Kinetic Control) , chemists at Pharmacia (now Pfizer) utilized the reaction of alkoxyacrylonitriles with substituted hydrazines at low temperatures (0°C) to exclusively isolate the 3-amino isomer.[1][2][3] This regiochemical discipline allowed for the development of compounds like PHA-533533 , which demonstrated nanomolar potency against CDK2/Cyclin A.[1][2][6]

Key Insight: The choice of synthetic route is not merely a chemical preference but a biological necessity. A mixture of isomers would lead to "diluted" potency and complex PK/PD relationships.

References

-

Fichez, J., et al. (2017).[3] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica . Link

-

Zhang, X., et al. (2022).[3] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry . Link[1][3][5]

-

Pevarello, P., et al. (2005).[3] 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents.[2][4][5][6][8] 2. Lead Optimization. Journal of Medicinal Chemistry . Link[1][3][5]

-

Anwar, H.F., & Elnagdi, M.H. (2009).[1][3] Recent developments in aminopyrazole chemistry. Arkivoc . Link

-

Lim, F.P.L., et al. (2019).[3] A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. Tetrahedron . Link[1][3][5]

Sources

- 1. Pralsetinib - Wikipedia [en.wikipedia.org]

- 2. Avapritinib - Wikipedia [en.wikipedia.org]

- 3. Encorafenib - Wikipedia [en.wikipedia.org]

- 4. Pralsetinib | C27H32FN9O2 | CID 129073603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Avapritinib | C26H27FN10 | CID 118023034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 1-benzyl-4-(ethylamino)pyrazole: A Detailed Protocol for Researchers

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-benzyl-4-(ethylamino)pyrazole, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis is presented as a robust three-step sequence commencing with the commercially available 4-nitropyrazole. Each step is accompanied by in-depth explanations of the underlying chemical principles, safety precautions, and characterization data. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, offering a practical and reliable methodology for the preparation of this important pyrazole derivative.

Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical and medicinal chemistry.[1][2] The pyrazole nucleus is a key structural motif in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[3][4] The functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. Specifically, N-alkylation and substitution at the C4-position are common strategies to modulate biological activity.

This document outlines a reliable and scalable three-step synthesis of 1-benzyl-4-(ethylamino)pyrazole. The synthetic strategy involves:

-

N-benzylation of 4-nitropyrazole: Introduction of the benzyl group at the N1 position of the pyrazole ring.

-

Reduction of the nitro group: Conversion of the 4-nitro group to a 4-amino group.

-

N-ethylation of the 4-amino group: Introduction of the ethyl group to the exocyclic nitrogen.

This protocol is designed to be a self-validating system, with clear instructions and explanations to ensure reproducibility and success in a laboratory setting.

Chemical Reaction Scheme

Caption: Overall synthetic route to 1-benzyl-4-(ethylamino)pyrazole.

Materials and Apparatus

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| 4-Nitropyrazole | ≥98% | Commercially Available |

| Benzyl chloride | ≥99% | Commercially Available |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available |

| 1-Benzyl-4-nitropyrazole | (If starting from Step 2) | Commercially Available[5] |

| Palladium on Carbon (10% Pd/C) | Commercially Available | |

| Hydrogen (H₂) gas | High purity | |

| Ethanol (EtOH) | Anhydrous | Commercially Available |

| 1-Benzyl-4-aminopyrazole | (If starting from Step 3) | Commercially Available[6] |

| Acetaldehyde | ≥99% | Commercially Available |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | |

| Brine | Saturated aqueous solution | |

| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |

| Ethyl acetate (EtOAc) | Reagent grade | |

| Hexanes | Reagent grade |

Apparatus

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Infrared (IR) spectrometer

-

Mass spectrometer

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-4-nitropyrazole

Rationale: This step involves the N-alkylation of 4-nitropyrazole with benzyl chloride. The use of a base, such as potassium carbonate, is crucial to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity to attack the electrophilic benzyl chloride. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitropyrazole (5.65 g, 50 mmol), potassium carbonate (13.8 g, 100 mmol), and anhydrous acetonitrile (100 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl chloride (6.33 g, 5.75 mL, 50 mmol) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Recrystallize the crude product from ethanol to afford 1-benzyl-4-nitropyrazole as a pale yellow solid.

Expected Yield: 80-90%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[7]

Step 2: Synthesis of 1-Benzyl-4-aminopyrazole

Rationale: The reduction of the nitro group to an amine is a critical transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.[8][9] Palladium on carbon is a widely used catalyst that facilitates the addition of hydrogen across the N-O bonds of the nitro group. Ethanol is a suitable solvent for this reaction.

Procedure:

-

To a 250 mL flask suitable for hydrogenation, add 1-benzyl-4-nitropyrazole (4.06 g, 20 mmol) and ethanol (100 mL).

-

Carefully add 10% palladium on carbon (0.20 g, 5 mol%).

-

Seal the flask and purge with hydrogen gas.

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr apparatus at 50 psi) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 1-benzyl-4-aminopyrazole as a solid, which can be used in the next step without further purification or can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Expected Yield: 90-98%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitro group signals in the IR spectrum and the appearance of amine N-H stretches are indicative of a successful reaction.

Step 3: Synthesis of 1-Benzyl-4-(ethylamino)pyrazole

Rationale: This final step involves the N-ethylation of the 4-amino group. Reductive amination is a highly effective and selective method for this transformation. The reaction proceeds via the formation of an intermediate imine (or iminium ion) from the reaction of the amine with acetaldehyde, which is then reduced in situ by a mild reducing agent, sodium triacetoxyborohydride. This reducing agent is particularly well-suited for reductive aminations as it is less reactive towards the carbonyl group of the aldehyde.

Caption: Workflow for the reductive amination step.

Procedure:

-

To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 1-benzyl-4-aminopyrazole (3.46 g, 20 mmol) and anhydrous dichloromethane (100 mL).

-

Cool the solution to 0°C using an ice bath.

-

Add acetaldehyde (1.32 g, 1.68 mL, 30 mmol) to the solution and stir for 30 minutes at 0°C.

-

In a single portion, add sodium triacetoxyborohydride (6.36 g, 30 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 10% to 40% ethyl acetate in hexanes) to afford 1-benzyl-4-(ethylamino)pyrazole as a pure product.

Expected Yield: 70-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm its identity and purity.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Benzyl chloride is a lachrymator and is corrosive. Handle with care.

-

Palladium on carbon is flammable when dry and can ignite solvents. Handle the catalyst wet and avoid exposure to air when dry.

-

Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity during hydrogenation.

-

Acetaldehyde is volatile and flammable.

-

Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1-benzyl-4-(ethylamino)pyrazole. The described three-step sequence is efficient and utilizes readily available starting materials and reagents. The detailed explanations and procedural steps are intended to enable researchers to successfully synthesize this valuable compound for their research in drug discovery and medicinal chemistry.

References

- Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review on their synthesis and pharmacological activities. Bioorganic & Medicinal Chemistry, 25(22), 5857-5879.

- Kumar, V., et al. (2013). Pyrazole containing biological active agents. European Journal of Medicinal Chemistry, 69, 736-753.

- Abdel-Aziz, A. A.-M., et al. (2019). Pyrazole derivatives as a versatile scaffold in medicinal chemistry: A comprehensive review. Future Journal of Pharmaceutical Sciences, 5(1), 1.

- Zheng, Y., et al. (2022). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry, 13(10), 1169-1184.

- Dury, K. (1966). U.S. Patent No. 3,294,814. Washington, DC: U.S.

- Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 44.

-

Al-Azmi, A., et al. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-546.[8]

- BenchChem. (2025). A Comparative Guide to the Reduction of Nitro Compounds.

- Arkivoc. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with heterocyclic amines. Arkivoc, 2008(ix), 42-51.

- Zhang, X., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. ChemRxiv.

- Li, H., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.

- Genentech Inc. (2021). U.S.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Pozharskii, A. F., et al. (2003). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. Heterocycles, 60(4), 879-885.

- Sharma, P., & Kumar, A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(v), 214-259.

- Yin, P., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3425.

- INEOS OPEN. (2019). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 2(3), 114-121.

- Janeba, Z., et al. (2011). The synthesis of some derivatives based on the 4-benzyl-1H-pyrazole-3,5-diamine. Heterocycles, 83(2), 339-350.

-

Angene Chemical. (n.d.). 1-Benzyl-4-nitropyrazole(CAS# 88095-61-8). Retrieved from [Link]

- Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 547-555.

-

PubChem. (n.d.). 1-benzyl-4-nitro-1h-pyrazole. Retrieved from [Link]

- International Journal of Advance Research in Science and Engineering. (2017). Syntheses of Imine and Acyl Derivatives from N-Aminopyrazole. International Journal of Advance Research in Science and Engineering, 6(8), 1083-1088.

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

-

American Elements. (n.d.). 1-Benzyl-1H-pyrazol-4-amine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. redalyc.org [redalyc.org]

- 7. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

Application Note: Optimizing Reductive Amination Conditions for the Synthesis of 1-Benzyl-4-(alkylamino)pyrazoles

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reductive amination of 1-benzyl-4-aminopyrazole. Substituted aminopyrazoles are privileged scaffolds in medicinal chemistry, and their efficient N-alkylation via reductive amination is a critical transformation. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, focusing on mechanism, reagent selection, and process optimization. Detailed, field-proven protocols using sodium triacetoxyborohydride (NaBH(OAc)₃) are provided, alongside a discussion of alternative methods for challenging substrates. The protocols are designed to be self-validating systems, ensuring reproducibility and high yields.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of structurally diverse amine libraries is a cornerstone of modern drug discovery. Reductive amination stands out as one of the most powerful and versatile methods for C-N bond formation, converting aldehydes or ketones into primary, secondary, and tertiary amines.[1] The process typically involves the condensation of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine product.[2]

This one-pot nature makes it highly efficient and atom-economical.[3] For a substrate like 1-benzyl-4-aminopyrazole, a key building block for various biologically active molecules, controlling its mono-alkylation is crucial. Direct alkylation with alkyl halides often leads to overalkylation, a problem that reductive amination elegantly circumvents by the controlled, single formation of the imine intermediate before reduction.[4] This guide focuses on establishing robust and scalable conditions for this specific transformation.

Mechanistic Rationale: The "Why" Behind the Reaction

Understanding the reaction mechanism is paramount to troubleshooting and optimization. The process occurs in two main stages, often in equilibrium within the same pot.

-